molecular formula C17H23N3OS B2367409 3-Methyl-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2202117-86-8

3-Methyl-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B2367409
CAS No.: 2202117-86-8
M. Wt: 317.45
InChI Key: UYLQDEKPEQUEPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involved improving the properties of 2-Methyl-6-(phenylethynyl)pyridine (3), a potent noncompetitive mGlu5 receptor antagonist . The synthesis led to the creation of a highly selective mGlu5 receptor antagonist that is 5-fold more potent than 3 in the rat fear-potentiated startle model of anxiety .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1,3-thiazol-4-yl group attached to a piperidin-4-yl group via a methylene bridge, and a methoxy group attached to a pyridine ring .


Chemical Reactions Analysis

The compound has been shown to bind to mGlu5 receptors in a dose-dependent manner . The mGlu5 antagonists methoxymethyl-MTEP and MPEP displaced the binding of the compound with IC50 values of 30 and 15 nM, respectively .

Scientific Research Applications

Synthesis and Chemical Properties

Studies have detailed the synthesis of thiazolo[3,2-a]pyridine derivatives and their structural analogs, showcasing methodologies for creating these compounds with potential biological activities. The synthesis often involves condensation reactions, with specific focus on incorporating various functional groups to explore their effects on the compound's properties and activities (R. Q. Lamphon et al., 2004; T. I. El-Emary et al., 2005).

Biological Activities

Antiproliferative Effects

Research has shown that some derivatives exhibit antiproliferative effects on human leukemic cells, highlighting their potential in cancer therapy. Specific compounds have demonstrated cytotoxicity and the ability to induce cell death, indicating their applicability in targeting cancer cells (Kothanahally S. Sharath Kumar et al., 2014).

Antitumor Agents

A series of compounds synthesized from pyridine derivatives have been screened for their in-vitro antitumor activity, showing a broad spectrum of action against various tumor cell lines. These findings suggest the potential of these compounds in the development of new cancer treatments (Sherif A. F. Rostom et al., 2009).

Insecticidal Activities

Pyridine derivatives have been evaluated for their toxicity against pests, such as the cowpea aphid. Some compounds demonstrated significant insecticidal activities, suggesting their potential use in agricultural pest management (E. A. Bakhite et al., 2014).

Analgesic and Anti-inflammatory Agents

The synthesis and evaluation of new heterocyclic compounds derived from pyridine analogs have shown promising analgesic and anti-inflammatory activities. These compounds inhibit COX enzymes selectively, indicating their potential as therapeutic agents for managing pain and inflammation (A. Abu-Hashem et al., 2020).

Green Chemistry Applications

Research has also focused on the green synthesis of thiazolo[3,2-a]pyridine derivatives, emphasizing environmentally friendly methods. These studies highlight the importance of developing sustainable chemical processes in the synthesis of biologically active compounds (R. Mekheimer et al., 2011).

Mechanism of Action

The compound acts as a noncompetitive antagonist of mGlu5 receptors . It significantly reduces fear-potentiated startle and increases punished responding in a modified Geller–Seifter conflict model, consistent with an anxiolytic-like profile .

Properties

IUPAC Name

2-methyl-4-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-13-4-3-7-18-17(13)21-11-15-5-8-20(9-6-15)10-16-12-22-14(2)19-16/h3-4,7,12,15H,5-6,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLQDEKPEQUEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=CSC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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